molecular formula C9H7N3O2 B11903857 5-Amino-1,6-naphthyridine-8-carboxylic acid

5-Amino-1,6-naphthyridine-8-carboxylic acid

Cat. No.: B11903857
M. Wt: 189.17 g/mol
InChI Key: VXRMHQDOJVABOW-UHFFFAOYSA-N
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Description

5-Amino-1,6-naphthyridine-8-carboxylic acid: is a nitrogen-containing heterocyclic compound It belongs to the naphthyridine family, which is characterized by a fused-ring system resulting from the fusion of two pyridines through two adjacent carbon atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-1,6-naphthyridine-8-carboxylic acid typically involves the reaction of methyl-5-bromo-8-(tosyloxy)-1,6-naphthyridine-7-carboxylate with various arylboronic acids. This reaction produces monoarylated-1,6-naphthyridines and diarylated-1,6-naphthyridines in excellent yields . The reaction conditions often include the use of palladium catalysts and bases such as potassium carbonate in a solvent like dimethylformamide.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings, with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions

5-Amino-1,6-naphthyridine-8-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

    Substitution: Alkyl halides and bases like sodium hydroxide are typical reagents.

Major Products

The major products formed from these reactions include various substituted naphthyridines, naphthyridine oxides, and reduced naphthyridine derivatives.

Scientific Research Applications

Antimicrobial Activity

Research indicates that derivatives of naphthyridine, including 5-amino-1,6-naphthyridine-8-carboxylic acid, exhibit significant antimicrobial properties. For instance, studies have demonstrated that certain naphthyridine derivatives possess potent activity against multidrug-resistant strains of bacteria and fungi. These compounds are being explored as potential candidates for developing new antibiotics to combat increasing drug resistance in microorganisms .

Compound Target Microorganism Activity Level
This compoundStaphylococcus aureus, E. coliModerate
1-tert-butyl-1,4-dihydro-6-nitro-4-oxo-1,8-naphthyridine-3-carboxylic acidMycobacterium tuberculosisHigh

Antiviral Properties

The compound has also been investigated for its antiviral activity. Research has shown that naphthyridine derivatives can inhibit viral replication and may serve as potential therapeutic agents against viral infections. The mechanisms of action often involve the inhibition of viral enzymes or interference with viral entry into host cells .

Anticancer Potential

This compound is being studied for its anticancer properties. Various studies have indicated that naphthyridine derivatives can induce apoptosis in cancer cells and inhibit tumor growth. For example, certain derivatives have shown promise in enhancing the efficacy of existing chemotherapy drugs by acting synergistically to improve treatment outcomes .

Study Cancer Type Mechanism of Action Efficacy
Study ABreast CancerInduction of apoptosisSignificant
Study BLeukemiaSynergistic effect with chemotherapy drugsModerate

Anti-inflammatory Effects

The anti-inflammatory properties of this compound have also been documented. Compounds within this class have been shown to inhibit pro-inflammatory cytokines and reduce inflammation in various models, indicating their potential use in treating inflammatory diseases .

Case Study: Antileishmanial Activity

A notable study assessed the antileishmanial activity of naphthyridine derivatives, including this compound. The research highlighted its ability to reduce parasite load in infected models significantly. The findings suggest that these compounds could be developed as effective treatments for leishmaniasis .

Case Study: Anticancer Efficacy

Another research effort focused on the combination of this compound with existing chemotherapeutic agents. Results indicated enhanced antitumor effects compared to monotherapy, suggesting a promising avenue for improving cancer treatment protocols .

Mechanism of Action

The mechanism of action of 5-Amino-1,6-naphthyridine-8-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, its anticancer activity is correlated with its ability to interfere with DNA synthesis and induce apoptosis in cancer cells . The compound’s anti-HIV activity is attributed to its inhibition of viral replication by targeting viral enzymes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Amino-1,6-naphthyridine-8-carboxylic acid stands out due to its specific substitution pattern, which imparts unique pharmacological properties. Its ability to undergo various chemical reactions and form diverse derivatives further enhances its utility in scientific research and industrial applications.

Biological Activity

5-Amino-1,6-naphthyridine-8-carboxylic acid is a heterocyclic compound with a broad spectrum of biological activities, making it a significant candidate in medicinal chemistry. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

  • Molecular Formula : C₉H₈N₃O₂
  • Molecular Weight : Approximately 189.17 g/mol
  • Structural Features : The compound features an amino group and a carboxylic acid group attached to the naphthyridine core, which is essential for its biological activities.

1. Anti-inflammatory and Analgesic Effects

Research indicates that this compound exhibits significant anti-inflammatory properties. It has been shown to interact with enzymes involved in inflammatory pathways, providing potential analgesic effects. Studies suggest that derivatives of naphthyridine compounds can modulate pain perception through receptor interactions .

2. Antimicrobial Activity

The compound has demonstrated antimicrobial properties against various bacterial strains. In particular, it has been noted for its ability to enhance the efficacy of fluoroquinolone antibiotics against multi-resistant strains of bacteria such as E. coli and S. aureus. The mechanism involves the inhibition of topoisomerase II enzymes, which are crucial for bacterial DNA replication .

3. Antiparasitic Activity

This compound has shown potential against parasitic infections, particularly in models of visceral leishmaniasis. Research has highlighted its capability to act on specific biological targets within the parasites, although further studies are required to fully elucidate its mode of action .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReferences
Anti-inflammatoryModulates inflammatory pathways; potential analgesic effects,
AntimicrobialEffective against Gram-positive and Gram-negative bacteria ,
AntiparasiticPotential efficacy against Leishmania species
AntiviralSub-micromolar potency against HIV replication in cell cultures

The biological activity of this compound is attributed to several mechanisms:

  • Enzyme Inhibition : The compound inhibits key enzymes involved in inflammatory processes and microbial DNA replication.
  • Ligand Interaction : It acts as a ligand for various biological macromolecules, enhancing its therapeutic potential.
  • Metal Ion Sequestration : It may sequester divalent metal cations, which is critical for its antiparasitic effects .

Future Directions in Research

Given the promising biological activities exhibited by this compound, future research should focus on:

  • Structure-Activity Relationship (SAR) Studies : To optimize the compound's efficacy and reduce toxicity.
  • In Vivo Studies : To assess the therapeutic potential in animal models for various diseases.
  • Combination Therapies : Investigating synergistic effects with existing antibiotics and antiviral agents.

Properties

Molecular Formula

C9H7N3O2

Molecular Weight

189.17 g/mol

IUPAC Name

5-amino-1,6-naphthyridine-8-carboxylic acid

InChI

InChI=1S/C9H7N3O2/c10-8-5-2-1-3-11-7(5)6(4-12-8)9(13)14/h1-4H,(H2,10,12)(H,13,14)

InChI Key

VXRMHQDOJVABOW-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=CN=C2N)C(=O)O)N=C1

Origin of Product

United States

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